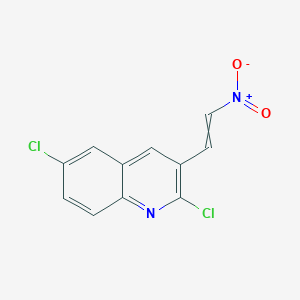
PSS-ISOOCTYL SUBSTITUTED. CAGE MIXTURE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PSS-Isooctyl Substituted. Cage Mixture, also known as Isooctyl-PSS Cage Mixture, is a compound with the CAS Number: 190732-67-3 . The term ‘n’ in the name refers to the number of apex Si atoms in the PSS cage . The SMILES string for this compound is CCCCCC(C)C.[*][Si]12O[Si]3([*])O[Si]4([*])OSi(O1)O[Si]5([*])OSi(O2)OSi(O3)OSi(O4)O5 .
Synthesis Analysis
The synthesis of PSS-Isooctyl Substituted. Cage Mixture involves the use of trifunctional silanes or trifunctional POSS (T7-POSS), forming polar covalent bonds that are arranged in a regular polyhedron of siloxane cage . The isooctyl substituent has been observed to have the greatest stabilizing effect .Molecular Structure Analysis
The molecular formula of PSS-Isooctyl Substituted. Cage Mixture is C64H136O12Si8 . The molecular weight of the compound is 1322.44 .Physical And Chemical Properties Analysis
The boiling point of PSS-Isooctyl Substituted. Cage Mixture is predicted to be 854.9±48.0 °C . The compound has a predicted density of 1.00±0.1 g/cm3 . The refractive index n20/D is 1.4410 (lit.) . The compound is insoluble in methanol .Mecanismo De Acción
The electronic features of Polyhedral Oligomeric Silsesquioxanes (POSS) molecules, such as PSS-Isooctyl Substituted. Cage Mixture, are dependent on the structures of substituents and cages . The expansion or shrinkage of POSS depends on the types of substituents, rather than the inductive effect of substituents . The conformational stability, dipole moment, and polarizability of POSS depend on the substituents’ size, substituents’ shape, type of functional moieties of substituents, and cage size .
Direcciones Futuras
The future directions of research on PSS-Isooctyl Substituted. Cage Mixture could involve further exploration of its electronic properties and potential applications. For instance, POSS molecules have emerged as promising alternatives to traditional silica nanoparticles and organosilicon molecules due to their ability to attach a variety of substituents to their central siloxane cages . They are attractive for applications such as drug nanocarriers, chemosensors, Janus particles, and inorganic–organic nanocomposites .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for PSS-ISOOCTYL SUBSTITUTED CAGE MIXTURE involves the reaction of isooctyl-substituted silsesquioxane with poly(sodium 4-styrenesulfonate) (PSS) in the presence of a catalyst.", "Starting Materials": [ "Isooctyl-substituted silsesquioxane", "Poly(sodium 4-styrenesulfonate)", "Catalyst" ], "Reaction": [ "Mix isooctyl-substituted silsesquioxane and poly(sodium 4-styrenesulfonate) in a solvent", "Add catalyst to the mixture", "Stir the mixture at a specific temperature for a specific time", "Filter the mixture to obtain the PSS-ISOOCTYL SUBSTITUTED CAGE MIXTURE" ] } | |
Número CAS |
190732-67-3 |
Nombre del producto |
PSS-ISOOCTYL SUBSTITUTED. CAGE MIXTURE |
Fórmula molecular |
(CH3SO3C10H6)2 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(2-chloro-6-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B1171123.png)

![1,a2-aPropanediol, 3-a[[4-a[(2-ahydroxyethyl)amethylamino]a-a2-anitrophenyl]aamino]a-a, hydrochloride (1:1)](/img/structure/B1171135.png)
